Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a chemical compound with the linear formula C12H15BrFNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-bromo-2-fluorobenzylcarbamate is defined by its linear formula C12H15BrFNO2 . Further analysis such as NMR, HPLC, LC-MS, UPLC can provide more detailed information about its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-bromo-2-fluorobenzylcarbamate include its molecular formula C12H15BrFNO2 . Detailed properties such as melting point, boiling point, and density were not found in the searched resources .Scientific Research Applications
1. Synthesis of Arylpalladium Halide Complexes A study by Stambuli, Bühl, and Hartwig (2002) detailed the synthesis and characterization of monomeric arylpalladium(II) halide complexes, where tert-butyl phosphine and its derivatives played a crucial role. These complexes, characterized through methods like X-ray diffraction and IR spectroscopy, demonstrated potential for palladium-catalyzed cross-coupling reactions, indicating the versatile application of tert-butyl-based compounds in complex chemical synthesis (Stambuli, Bühl, & Hartwig, 2002).
2. Protection and Deprotection of Alcohols Crich, Li, and Shirai (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a novel alcohol protecting group, showcasing its application in the synthesis of beta-mannopyranosides. The study highlighted the stability of this group under oxidizing conditions and its compatibility with other protecting groups, emphasizing the importance of tert-butyl-based protectors in facilitating complex organic synthesis (Crich, Li, & Shirai, 2009).
3. Enhancing Radiochemical Stability Kersemans, Bauwens, and Mertens (2008) reported on the stabilization of non-carrier added 2-[(18)F]fluoromethyl-l-phenylalanine, a tumor tracer, during radiosynthesis. The study revealed the critical role of tert-butoxycarbonylamino-propionic acid tert-butyl ester in enhancing the stability of the tracer, showcasing the importance of tert-butyl groups in radiochemical applications (Kersemans, Bauwens, & Mertens, 2008).
properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUGOHKMHFOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700586 | |
Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-fluorobenzylcarbamate | |
CAS RN |
864262-97-5 | |
Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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